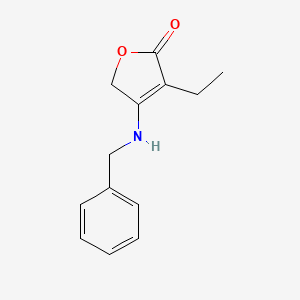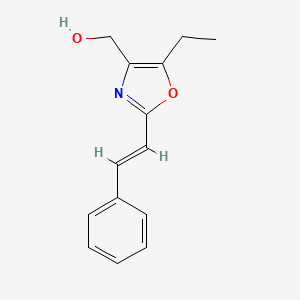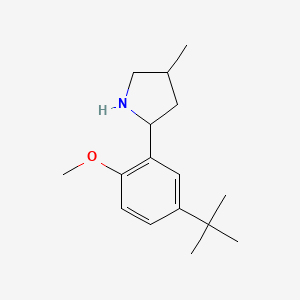
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a tert-butyl group and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 2-methoxyphenyl derivatives with tert-butyl-substituted pyrrolidines. One common method involves the use of tert-butyl alcohol as a starting material, which undergoes a series of reactions including alkylation and cyclization to form the desired pyrrolidine ring . The reaction conditions often require the use of catalysts such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Investigated for its potential role in neurotransmitter release and synaptic function.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors or enzymes involved in synaptic transmission . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-tert-Butyl-2-methoxyphenyl)pyrrolidine
- 2-(5-tert-Butyl-2-methoxyphenyl)-4-ethylpyrrolidine
- 2-(5-tert-Butyl-2-methoxyphenyl)-4-methylpiperidine
Uniqueness
2-(5-(tert-Butyl)-2-methoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the tert-butyl and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H25NO |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
2-(5-tert-butyl-2-methoxyphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C16H25NO/c1-11-8-14(17-10-11)13-9-12(16(2,3)4)6-7-15(13)18-5/h6-7,9,11,14,17H,8,10H2,1-5H3 |
InChI-Schlüssel |
CMSYMUWKNPTQLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1)C2=C(C=CC(=C2)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



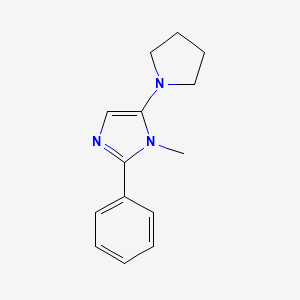

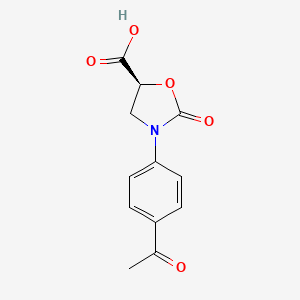
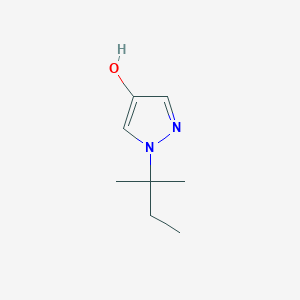
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
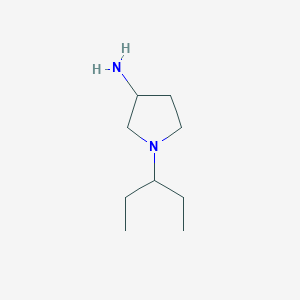
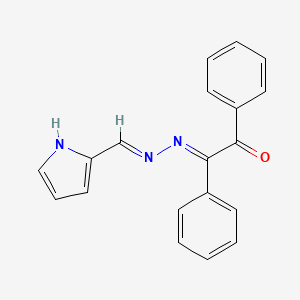
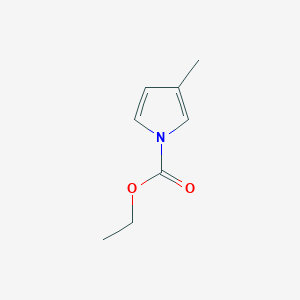
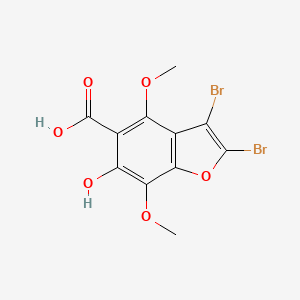
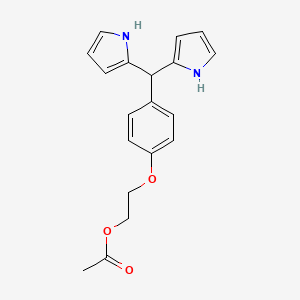
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)
